Ethyl-duphos, (S,S)- Ethyl-duphos, (S,S)-
Brand Name: Vulcanchem
CAS No.: 136779-28-7
VCID: VC21166115
InChI: InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1
SMILES: CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC
Molecular Formula: C22H36P2
Molecular Weight: 362.5 g/mol

Ethyl-duphos, (S,S)-

CAS No.: 136779-28-7

Cat. No.: VC21166115

Molecular Formula: C22H36P2

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-duphos, (S,S)- - 136779-28-7

CAS No. 136779-28-7
Molecular Formula C22H36P2
Molecular Weight 362.5 g/mol
IUPAC Name (2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane
Standard InChI InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1
Standard InChI Key GVVCHDNSTMEUCS-MUGJNUQGSA-N
Isomeric SMILES CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC)CC
SMILES CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC
Canonical SMILES CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC

Chemical Structure and Properties

Structural Characteristics

Ethyl-duphos, (S,S)- features a C2-symmetric structure with two phospholane rings connected to a central phenyl group. This arrangement creates a well-defined chiral pocket that is instrumental in controlling the stereochemical outcome of catalytic reactions. The IUPAC name of the compound is (2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane, reflecting its complex stereochemistry.

Physical and Chemical Properties

Ethyl-duphos, (S,S)- has a molecular formula of C22H36P2 and a molecular weight of 362.5 g/mol . It contains two phosphorus atoms that serve as coordination sites for metal centers in catalytic applications. The compound is characterized by the following structural identifiers:

PropertyValue
Molecular FormulaC22H36P2
Molecular Weight362.5 g/mol
CAS Number136779-28-7
InChI KeyGVVCHDNSTMEUCS-MUGJNUQGSA-N
Canonical SMILESCCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC
Isomeric SMILESCC[C@H]1CCC@@HCC

The compound features two chiral phospholane rings with four stereogenic centers, all with the S configuration, giving rise to its unique stereochemical properties that are crucial for asymmetric catalysis.

Synthesis and Preparation

Synthetic Routes

The synthesis of Ethyl-duphos, (S,S)- involves a multi-step process starting with the preparation of chiral diols. These intermediates are converted to cyclic sulfates, which subsequently undergo reaction with lithiated phenylbisphosphine to form the desired diphosphine ligand. This synthetic approach ensures the correct stereochemistry at all four chiral centers, which is essential for the ligand's effectiveness in asymmetric catalysis.

Quality Control and Characterization

The preparation of high-quality Ethyl-duphos, (S,S)- requires rigorous quality control measures to ensure stereochemical purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to verify the structure and purity of the synthesized ligand. The enantiopurity of the final product is particularly crucial, as even small amounts of stereoisomeric impurities can significantly impact catalytic performance.

Applications in Asymmetric Catalysis

Metal Complexation

Ethyl-duphos, (S,S)- forms highly active catalysts when coordinated to transition metal centers, particularly rhodium and ruthenium. The resulting metal complexes create a chiral environment around the active site, enabling stereochemical discrimination during substrate binding and transformation. This coordination chemistry is fundamental to the ligand's applications in asymmetric synthesis.

Asymmetric Hydrogenation

The primary application of Ethyl-duphos, (S,S)- is in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to prochiral substrates with high enantioselectivity. The table below summarizes some significant applications in asymmetric hydrogenation:

Substrate TypeProductEnantiomeric Excess (%)
Unfunctionalized EnaminesChiral Amines> 90
Dehydroamino AcidsEnantiomerically Pure Amino Acids> 95
Itaconates2-Alkylsuccinates> 90

These impressive levels of enantioselectivity demonstrate the exceptional capability of Ethyl-duphos, (S,S)- in controlling the stereochemical outcome of hydrogenation reactions.

Continuous Flow Processes

Recent advancements have incorporated Ethyl-duphos, (S,S)- into continuous flow hydrogenation processes, enhancing efficiency and scalability in chemical synthesis. Studies have demonstrated high turnover numbers with minimal catalyst loading, as well as exceptional selectivity for desired products while minimizing side reactions. This development represents a significant step toward more sustainable chemical manufacturing processes.

Mechanism of Action

Coordination Chemistry

The mechanism of action of Ethyl-duphos, (S,S)- begins with its coordination to a metal center, typically rhodium or ruthenium, forming a catalytically active complex. The diphosphine ligand binds to the metal through its two phosphorus atoms, creating a chelate structure that enhances stability and defines the chiral environment around the metal center.

Stereoselective Substrate Binding

The chiral environment created by the Ethyl-duphos, (S,S)- ligand influences the orientation of prochiral substrates during the binding process. This spatial arrangement leads to preferential activation of one face of the substrate, resulting in highly enantioselective transformations. The rigid structure of the ligand contributes significantly to this stereochemical control by limiting the possible orientations of the substrate relative to the catalyst.

Hydrogen Transfer Process

In asymmetric hydrogenation reactions, the metal complex facilitates the transfer of hydrogen to the prochiral substrate. The well-defined chiral pocket created by the Ethyl-duphos, (S,S)- ligand ensures that this transfer occurs predominantly from one face of the substrate, leading to the formation of one enantiomer with high selectivity. Computational studies have provided valuable insights into the transition states involved in this process, further elucidating the origins of enantioselectivity.

Comparison with Other Chiral Ligands

Structural and Functional Comparisons

Ethyl-duphos, (S,S)- is part of the broader DuPhos family of ligands, which includes related compounds such as Me-DuPhos and BPE. While these ligands share similar structural features, the ethyl substituents in Ethyl-duphos, (S,S)- provide a unique steric environment that can be advantageous for specific substrates and reactions.

Performance Benchmarking

Comparative studies have evaluated the performance of Ethyl-duphos, (S,S)- against other widely used chiral diphosphine ligands, including BINAP and DIOP. The following table summarizes some performance comparisons in asymmetric hydrogenation reactions:

Ligand TypeEnantioselectivity (%)Reaction Type
Ethyl-duphos, (S,S)-> 95Asymmetric Hydrogenation
BINAP85Asymmetric Hydrogenation
DIOP80Asymmetric Hydrogenation

These comparisons highlight the superior performance of Ethyl-duphos, (S,S)- in certain catalytic applications, underscoring its value in the field of asymmetric synthesis.

Research Findings and Enantioselectivity Data

Substrate Scope Studies

Extensive research has explored the substrate scope of Ethyl-duphos, (S,S)--catalyzed reactions. Studies have demonstrated its effectiveness in the enantioselective hydrogenation of various substrate classes, including unfunctionalized enamines, dehydroamino acids, and itaconates. The broad substrate compatibility of Ethyl-duphos, (S,S)- makes it a versatile tool for asymmetric synthesis, applicable to diverse chemical transformations.

Structure-Activity Relationships

Investigations into structure-activity relationships have revealed key features that contribute to the exceptional performance of Ethyl-duphos, (S,S)-. The C2-symmetry of the ligand simplifies the reaction pathway by reducing the number of possible transition states, while the rigid phospholane rings provide a well-defined chiral environment. The ethyl substituents on the phospholane rings further influence the steric environment around the metal center, fine-tuning the enantioselectivity for different substrates.

Catalyst Optimization Studies

Research has also focused on optimizing catalyst systems based on Ethyl-duphos, (S,S)-. Variations in metal precursors, counterions, and reaction conditions have been explored to enhance catalytic performance. These studies have led to the development of highly efficient catalyst systems that operate under mild conditions with low catalyst loadings, representing significant advancements in green chemistry.

Limitations and Challenges

Reaction Condition Sensitivity

Despite its impressive performance, the effectiveness of Ethyl-duphos, (S,S)- can vary significantly based on reaction conditions. Factors such as temperature, pressure, solvent choice, and substrate concentration can all influence catalytic performance. This sensitivity necessitates careful optimization for each application, potentially limiting the broad applicability of standardized protocols.

Economic Considerations

The synthesis and procurement of high-purity Ethyl-duphos, (S,S)- involve considerable expense. The multi-step synthetic route, coupled with the need for stringent stereochemical control, contributes to the high cost of this ligand. While the exceptional performance often justifies this expense in high-value applications, it may present a barrier to adoption in some contexts, particularly in large-scale industrial processes.

Environmental Concerns

The compound has been identified as potentially causing long-lasting harmful effects to aquatic life . This environmental consideration necessitates careful handling and disposal practices. Future research may focus on developing more environmentally benign alternatives or improved methods for catalyst recovery and recycling to mitigate these concerns.

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